molecular formula C15H9F5O2 B7962245 Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate

Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate

Cat. No.: B7962245
M. Wt: 316.22 g/mol
InChI Key: YEBDCTJTIKUYPR-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate is a fluorinated aromatic ester. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to participate in specific interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

    Starting Materials: 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoic acid and methanol.

    Catalyst: Sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction mixture is heated under reflux, typically at temperatures around 60-80°C, for several hours until the esterification is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. Flow reactors allow for better control over reaction conditions and can handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under specific conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

    Reduction: 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzyl alcohol.

    Oxidation: 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological targets due to its fluorinated aromatic structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,5-difluorophenyl)benzoate: Lacks the trifluoromethyl group, which may affect its chemical properties and reactivity.

    Methyl 3-(trifluoromethyl)benzoate: Lacks the difluorophenyl group, resulting in different physical and chemical characteristics.

    Methyl 3-(3,5-dichlorophenyl)-5-(trifluoromethyl)benzoate: Chlorine atoms replace fluorine atoms, leading to variations in reactivity and stability.

Uniqueness

Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate is unique due to the combination of difluorophenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and specific interactions with biological targets.

Properties

IUPAC Name

methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5O2/c1-22-14(21)10-2-8(3-11(4-10)15(18,19)20)9-5-12(16)7-13(17)6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBDCTJTIKUYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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